4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

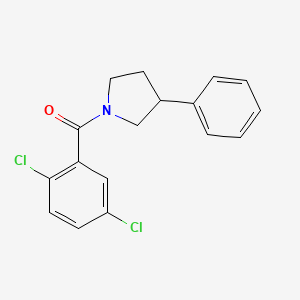

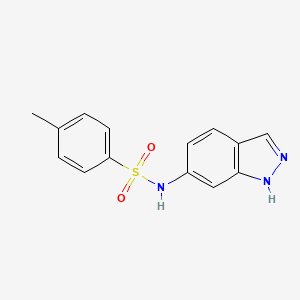

The compound “4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone” is a complex organic molecule that contains a pyridazinone ring. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, two chlorophenyl groups, and a hydroxy group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridazinone ring, the chlorophenyl groups, and the hydroxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazinone ring, the chlorophenyl groups, and the hydroxy group would likely affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis of Heterocyclic Compounds with Biological Activity

The compound 4-chloro-2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone serves as a precursor in the synthesis of various heterocyclic compounds that exhibit antimicrobial and antifungal activities. This synthesis process involves reactions with antipyrin, hydrazines, and other agents to create pyridazinone derivatives and chloropyridazine derivatives, highlighting its versatility in producing biologically active compounds (Sayed et al., 2003).

Herbicide Development

This compound derivatives have been utilized in developing herbicides, showing mechanisms of action that include inhibiting the Hill reaction and photosynthesis in plants. This inhibition is critical for the phytotoxicity of the compounds, presenting a pathway for creating herbicides that are effective yet potentially less harmful to non-target plant species (Hilton et al., 1969).

Base Oil Improvement

Derivatives of this compound have been synthesized and applied for the improvement of base oil properties. These derivatives have been tested as antioxidants for local base oil, showing effectiveness in reducing total acid number and acting as corrosion inhibitors for carbon steel in acid media. This application demonstrates the compound's utility in enhancing industrial materials' performance and longevity (Nessim, 2017).

Anticancer and Antiangiogenic Agents

A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been synthesized and assessed for their anticancer, antiangiogenic, and antioxidant activities. Certain derivatives exhibited significant inhibitory effects on the viability of human cancer cell lines and potent antiangiogenic activity against various proangiogenic cytokines involved in tumor progression. This highlights the potential of this compound derivatives in developing therapeutic agents for cancer treatment (Kamble et al., 2015).

Mechanism of Action

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for potential biological activities .

properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-hydroxypyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(4-6)14-10(16)9(12)8(15)5-13-14/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRCLWNEZWPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2670791.png)

![N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2670796.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2670797.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)

![Tert-butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate](/img/structure/B2670802.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)

![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)

![1-{2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2670808.png)